molecular formula C25H15FN2O3S B2493842 N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1797095-14-7

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No. B2493842
CAS RN: 1797095-14-7
M. Wt: 442.46
InChI Key: DUHRZUIUOPRIFH-UHFFFAOYSA-N
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Description

The compound "N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide" is a part of the chromene carboxamide family, known for its diverse biological activities. Chromones and their derivatives have been extensively studied due to their potential therapeutic applications and interesting chemical properties.

Synthesis Analysis

The synthesis of chromene carboxamide derivatives, including those similar to the specified compound, typically involves multi-step chemical reactions. A study by Raval, Naik, and Desai (2012) described the microwave-assisted synthesis of chromene-thiazole hybrids under environmentally benign conditions, indicating a possible synthetic route for similar compounds (Raval, Naik, & Desai, 2012).

Molecular Structure Analysis

The molecular structure of chromene derivatives is characterized by an anti-rotamer conformation about the C-N bond, with the amide oxygen atom being either trans- or cis-related to the oxygen atom of the pyran ring. This structural conformation affects the compound's chemical and physical properties, as illustrated in studies on similar chromene compounds (Reis et al., 2013).

Chemical Reactions and Properties

Chromene carboxamides undergo various chemical reactions, forming complexes with metals such as copper(II), cobalt(II), and nickel(II), which have been shown to have significant electrochemical properties. The formation of these complexes highlights the compound's ability to participate in coordination chemistry (Myannik et al., 2018).

Physical Properties Analysis

The physical properties of chromene derivatives, including solubility, melting point, and crystal structure, are influenced by their molecular conformation. The planar structure and specific conformations regarding the C-N rotamer of the amide and the relative positions of various groups significantly impact these properties (Gomes et al., 2015).

Chemical Properties Analysis

Chromene carboxamides exhibit a range of chemical properties, including reactivity towards nucleophiles and electrophiles, stability under various conditions, and the ability to form complexes with metals. Their chemical behavior is crucial for their biological activity and potential pharmaceutical applications (Cagide et al., 2015).

Scientific Research Applications

Antimicrobial Activity

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide and its derivatives have been studied for their antimicrobial properties. Research indicates that some of these compounds show significant antibacterial and antifungal activities. This has been observed in studies that synthesized these compounds using microwave-assisted techniques and evaluated their microbial activity against various bacterial strains (Raval, Naik, & Desai, 2012).

Potential as Adenosine Receptor Ligands

These compounds have also been identified as potential ligands for human adenosine receptors. This finding comes from a continuation of projects related to the synthesis of pharmacologically important heterocycles. The structure of these compounds and their molecular geometry and conformation have been studied to understand ligand-receptor binding (Cagide, Borges, Gomes, & Low, 2015).

Chemosensor Applications

Certain derivatives of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide have been synthesized for use as chemosensors. They have been specifically studied for their ability to detect cyanide anions, exhibiting changes in color and fluorescence that are observable by the naked eye (Wang et al., 2015).

Metal Complex Formation

These compounds have also been used to synthesize novel organic ligands, forming complexes with various metals like copper, cobalt, and nickel. The electrochemical properties of these ligands and complexes have been studied, which could have implications in various scientific fields (Myannik et al., 2018).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Thiazole derivatives are known to exhibit a wide range of biological activities , but the exact mechanism of action would depend on the specific biological context.

properties

IUPAC Name

N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H15FN2O3S/c26-18-10-4-1-7-15(18)25-28-20(14-32-25)16-8-2-5-11-19(16)27-24(30)23-13-21(29)17-9-3-6-12-22(17)31-23/h1-14H,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHRZUIUOPRIFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)C4=CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide

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